4-(4-Acetylphenyl)-3-fluorophenol is an organic compound notable for its unique structural features, which include an acetyl group attached to a phenyl ring, a hydroxyl group, and a fluorine atom. Its molecular formula is and it is classified as a phenolic compound. The presence of both the acetyl and fluorine groups imparts distinctive chemical reactivity and potential biological activity, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science.
The synthesis of 4-(4-Acetylphenyl)-3-fluorophenol typically employs the Suzuki–Miyaura coupling reaction, a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base under mild conditions.
The molecular structure of 4-(4-Acetylphenyl)-3-fluorophenol can be depicted using its Canonical SMILES notation: CC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)O
. This representation indicates the arrangement of atoms within the molecule, showcasing the functional groups present.
4-(4-Acetylphenyl)-3-fluorophenol is capable of undergoing several types of chemical reactions:
The mechanism of action for 4-(4-Acetylphenyl)-3-fluorophenol involves its interaction with specific molecular targets, particularly enzymes and receptors. The compound's structural features allow it to modulate biological activity through:
This capability suggests potential applications in drug development, particularly as biochemical probes or therapeutic agents.
4-(4-Acetylphenyl)-3-fluorophenol has diverse applications across various scientific fields:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1